1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzodioxole moiety, and an amide linkage
Mechanism of Action
Target of Action
The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes including vasodilation, immune response, and neurotransmission.
Mode of Action
This could result in changes to cellular signaling pathways and physiological responses .
Biochemical Pathways
The compound likely affects the nitric oxide synthesis pathway, given its target. Nitric oxide is a key player in several biochemical pathways, including those involved in immune response and neurotransmission. Changes in NO levels can therefore have downstream effects on these pathways .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on how it modulates the activity of its target enzyme and the subsequent changes in nitric oxide production. Given the role of NO in various physiological processes, changes in its levels could potentially result in a wide range of effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Attachment of the Amino Group: The benzodioxole is then reacted with an appropriate amine to introduce the amino group.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reaction: Finally, the benzodioxole-amino intermediate is coupled with the piperidine derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- **1-(1,3-Benzodioxol-5-yl)-3-[(2S,3R,6S)-6-[2-[4-(dimethylamino)methyl]-1-triazolyl]ethyl]-2-(hydroxymethyl)-3-oxanyl]urea
- **N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
- **(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one
Uniqueness
1-(2-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.
Properties
IUPAC Name |
1-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c17-16(21)12-3-5-19(6-4-12)9-15(20)18-8-11-1-2-13-14(7-11)23-10-22-13/h1-2,7,12H,3-6,8-10H2,(H2,17,21)(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSLJOSVRLSMFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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